OSMI-1

Descripción general

Descripción

OSMI-1 es un inhibidor permeable a las células de la O-GlcNAc transferasa (OGT), una enzima que cataliza la adición de N-acetilglucosamina a los residuos de serina y treonina en proteínas nucleares y citoplasmáticas.

Mecanismo De Acción

OSMI-1 ejerce sus efectos inhibiendo la O-GlcNAc transferasa, reduciendo así los niveles de O-GlcNAcilación en las proteínas diana. Esta inhibición interrumpe varios procesos celulares regulados por la O-GlcNAcilación, lo que lleva a una alteración de la transcripción genética, la transducción de señales y la estabilidad de las proteínas. Los objetivos moleculares de this compound incluyen proteínas nucleares y citoplasmáticas que experimentan O-GlcNAcilación .

Análisis Bioquímico

Biochemical Properties

OSMI-1 interacts with OGT, an enzyme that mediates protein O-GlcNAcylation, a ubiquitous post-translational modification characterized by the attachment of N-acetylglucosamine moieties from uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) to serine or threonine residues of nuclear and cytoplasmic proteins in multicellular eukaryotes . This compound inhibits OGT with an IC50 value of 2.7 μM, as determined by a radiometric capture assay .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to enhance TRAIL-induced apoptosis in HCT116 human colon cancer cells . This compound treatment in these cells has a potent synergistic effect on TRAIL-induced apoptosis signaling . Furthermore, this compound has been found to decrease the number of cells in S-Phase and cause a modest, but not significant, accumulation of cells in the G2-M phase .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of OGT. This inhibition leads to a decrease in protein O-GlcNAcylation, a modification that has been proposed to modulate gene transcription, signal transduction, cellular stress response, and protein stability . This compound’s ability to inhibit OGT and thus reduce O-GlcNAcylation levels can influence these cellular processes and contribute to its observed effects on cells .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in various studies. For instance, this compound treatment in HCT116 human colon cancer cells has been shown to have a potent synergistic effect on TRAIL-induced apoptosis signaling . Furthermore, this compound has been found to decrease the number of cells in S-Phase and also cause a modest, but not significant, accumulation of cells in the G2-M phase .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, in HCT116 xenograft models, mice were administered this compound (1 mg/kg/daily, Intravenous) for 21 consecutive days . The results showed that this compound treatment effectively inhibited lipopolysaccharide (LPS)-induced formation of TRAP-positive osteoclasts in the cavarial surface compared to the mice injected with the vehicle .

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), a metabolic pathway that plays a vital role in cellular metabolism and has been implicated in various cancers, including lung cancer . Abnormal activation of HBP is involved in the proliferation, progression, metastasis, and drug resistance of tumor cells .

Transport and Distribution

This compound is a cell-permeable compound, which allows it to be transported and distributed within cells and tissues

Métodos De Preparación

La síntesis de OSMI-1 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

OSMI-1 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales específicos se reemplazan por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. .

Aplicaciones Científicas De Investigación

OSMI-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una sonda química para estudiar el papel de la O-GlcNAcilación en varias vías bioquímicas.

Biología: Ayuda a comprender la regulación de los procesos celulares por la O-GlcNAcilación.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en cáncer, diabetes y enfermedades neurodegenerativas.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a la O-GlcNAc transferasa

Comparación Con Compuestos Similares

OSMI-1 se compara con otros inhibidores de la O-GlcNAc transferasa, como ST045849 y L01. This compound tiene una mayor especificidad y un valor de IC50 más bajo en comparación con estos compuestos, lo que lo convierte en un inhibidor más potente y selectivo. Los compuestos similares incluyen:

ST045849: Otro inhibidor de la O-GlcNAc transferasa con menor especificidad.

This compound se destaca por su mayor especificidad y potencia, lo que lo convierte en una herramienta valiosa para estudiar la O-GlcNAcilación y su papel en diversas enfermedades .

Propiedades

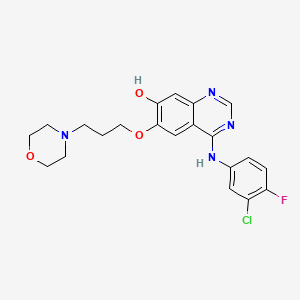

IUPAC Name |

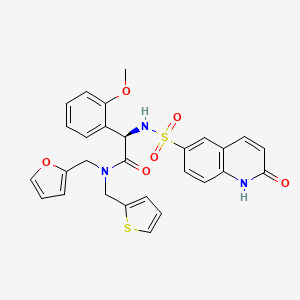

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIGLWQQAMROOF-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401104617 | |

| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681056-61-0 | |

| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681056-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary molecular target of OSMI-1?

A1: this compound primarily targets O-GlcNAc transferase (OGT) []. OGT is an enzyme responsible for O-GlcNAcylation, a dynamic post-translational modification involving the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of proteins.

Q2: How does this compound interact with OGT?

A2: While the precise binding mode of this compound to OGT has not been fully elucidated, it is categorized as a cell-permeable inhibitor, suggesting it directly interacts with OGT within the cell to block its enzymatic activity [].

Q3: What are the downstream consequences of inhibiting OGT with this compound?

A3: Inhibiting OGT with this compound leads to a decrease in overall protein O-GlcNAcylation levels. This affects numerous cellular processes, including:

- Cell Signaling: O-GlcNAcylation influences various signaling pathways like AKT, MEK/ERK, and NF-κB, impacting cell proliferation, survival, and responses to stress [, , , , ].

- Gene Expression: O-GlcNAcylation can impact the function of transcription factors and epigenetic regulators, leading to changes in gene expression. For example, it regulates the expression of anti-fibrotic genes in lung fibroblasts through its interaction with EZH2 [].

- Cellular Metabolism: O-GlcNAcylation plays a role in nutrient sensing and can regulate metabolic pathways, impacting cellular energy balance and responses to nutrient availability [].

- Cellular Stress Response: O-GlcNAcylation is involved in cellular responses to various stresses, including oxidative stress and ER stress [, , ]. this compound treatment can influence these responses by modulating O-GlcNAc levels.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H26N4O7S2, and its molecular weight is 602.68 g/mol.

Q5: Is spectroscopic data available for this compound?

A5: While specific spectroscopic data for this compound is not widely available in the provided research, standard characterization techniques like NMR and mass spectrometry were likely employed during its development.

Q6: Has the stability of this compound been investigated under various conditions?

A6: Information regarding the stability of this compound under different storage conditions or in various solvents is limited in the provided research. Stability studies are crucial for understanding the compound's shelf life and potential for formulation.

Q7: What are the key areas of biological research where this compound is being investigated?

A7: Due to its ability to inhibit OGT and modulate O-GlcNAcylation, this compound is being studied in a variety of preclinical models, including:

- Cancer: this compound has shown potential as a chemosensitizer, enhancing the effects of anticancer drugs like doxorubicin in hepatocellular carcinoma and prostate cancer cells. It also appears to impact the tumorigenic properties of cancer cells, potentially by interfering with cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) [, , , , ].

- Metabolic Disorders: The role of O-GlcNAcylation in diabetes and obesity has garnered interest. This compound is being explored as a tool to understand the link between O-GlcNAc and metabolic dysregulation [, ].

- Neurodegenerative Diseases: O-GlcNAcylation is implicated in neuronal function and survival. This compound is being utilized to study the potential role of O-GlcNAc in neurodegenerative diseases [, ].

- Infectious Diseases: Research suggests a role for O-GlcNAcylation in viral infections, and this compound is being used to understand how modulating this process affects viral replication. For instance, it has shown antiviral activity against Herpes Simplex Virus (HSV) and potentially in Shiga toxin-mediated kidney damage [, ].

Q8: How does this compound's impact on O-GlcNAcylation translate to its potential therapeutic effects?

A8: this compound's therapeutic potential stems from its ability to modulate cellular processes affected by O-GlcNAcylation. For example:

- Anticancer Effects: Inhibiting OGT with this compound can suppress cancer cell proliferation, invasion, and angiogenesis, potentially by interfering with signaling pathways involved in tumor growth and metastasis [, , , , ].

- Neuroprotection: Modulating O-GlcNAc levels with this compound may provide neuroprotection in conditions like ischemia by influencing neuronal survival pathways and mitochondrial function [, ].

- Metabolic Regulation: this compound might help understand and potentially treat metabolic disorders by targeting O-GlcNAcylation, a process linked to nutrient sensing and glucose metabolism [, ].

Q9: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A10: While the provided research does not delve into specific SAR studies of this compound, researchers are actively developing and investigating analogs of this compound to improve its potency, selectivity, and pharmacological properties []. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)

![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)